2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Construction of the Pyrazolo[1,5-a]pyrazine Core: This involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization.
Attachment of the Thiophen-2-ylmethyl Group: This step usually involves nucleophilic substitution reactions where the thiophen-2-ylmethyl group is introduced using thiophen-2-ylmethyl halides or similar reagents.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiophen-2-ylmethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted acetamides and thiophen-2-ylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazine: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)acetamide: Lacks the benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyrazine moieties.
Uniqueness
The uniqueness of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components or simpler analogs.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-19(21-10-14-2-1-7-29-14)11-23-5-6-24-16(20(23)26)9-15(22-24)13-3-4-17-18(8-13)28-12-27-17/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNUUCBXAZKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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